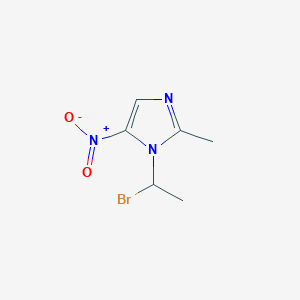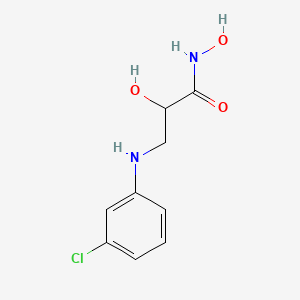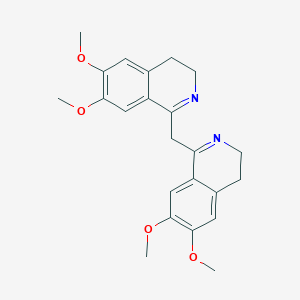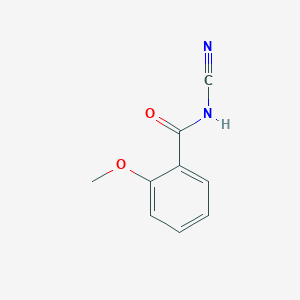
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone is a complex organic compound that features a naphthalene ring substituted with a hydroxy group and a propyl chain, along with a morpholine ring attached to a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, which is then functionalized to introduce the hydroxy and propyl groups. The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the naphthalene derivative is replaced by the morpholine moiety. The final step involves the formation of the methanone group, often through an oxidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The morpholine ring can be substituted with other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methanone group can produce an alcohol .
科学研究应用
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
作用机制
The mechanism of action of (2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
(2-Hydroxy-phenyl)(morpholin-4-yl)methanone: Similar structure but lacks the naphthalene ring.
(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl: Similar structure but with different functional groups
Uniqueness
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the naphthalene ring and the morpholine moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
属性
CAS 编号 |
63145-63-1 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
(2-hydroxy-3-propylnaphthalen-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H21NO3/c1-2-5-14-12-13-6-3-4-7-15(13)16(17(14)20)18(21)19-8-10-22-11-9-19/h3-4,6-7,12,20H,2,5,8-11H2,1H3 |
InChI 键 |
WVZIZRPGMYHFBL-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC2=CC=CC=C2C(=C1O)C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)

![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)


![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)

![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)

![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)
![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)
